S-acetyl-PEG4-Propargyl
Overview
Description
S-acetyl-PEG4-Propargyl: is a polyethylene glycol (PEG) linker containing a sulfur acetyl group and a propargyl moiety. The sulfur acetyl group can be deprotected to produce a thiol compound, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG linker increases the water solubility of the compounds in aqueous media .
Mechanism of Action
Target of Action
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves its interaction with its targets via a process known as Click Chemistry . The compound contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, this compound can influence the balance of proteins within the cell and thus affect various biochemical pathways .
Pharmacokinetics
The compound’s hydrophilic peg linker is known to increase the water solubility of the compounds in the aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in the cellular protein balance, potentially influencing various cellular processes .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the copper-catalyzed azide-alkyne Click Chemistry that it uses to interact with its targets requires a suitable environment . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
Biochemical Analysis
Biochemical Properties
S-acetyl-PEG4-Propargyl: plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and drug delivery. It interacts with various enzymes, proteins, and other biomolecules. The sulfur acetyl group can be deprotected to form a thiol, which can then form disulfide bonds with cysteine residues in proteins. This interaction is essential for the formation of stable protein conjugates. Additionally, the propargyl group can undergo click chemistry reactions with azide-bearing biomolecules, facilitating the formation of triazole linkages. These interactions are vital for the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
This compound: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable conjugates with proteins, it can modulate protein function and localization within the cell. This modulation can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in the context of PROTACs, the compound can facilitate the degradation of specific target proteins, thereby altering cellular signaling pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of This compound involves its ability to form covalent bonds with biomolecules. The sulfur acetyl group can be deprotected to form a thiol, which can then react with cysteine residues in proteins to form disulfide bonds. This covalent modification can alter the activity and function of the target protein. Additionally, the propargyl group can undergo click chemistry reactions with azide-bearing biomolecules, forming stable triazole linkages. These interactions are crucial for the synthesis of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable when stored at -20°C, but it can degrade over time if not stored properly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the formation of stable protein conjugates can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models. At low doses, the compound can effectively form stable protein conjugates without causing significant toxicity. At high doses, toxic or adverse effects may be observed. These effects can include alterations in cellular signaling pathways, changes in gene expression, and disruptions in cellular metabolism. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins. This interaction can impact metabolic flux and metabolite levels within the cell. Additionally, the formation of stable protein conjugates can alter the activity and function of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins. The compound’s propargyl group can facilitate its localization to specific cellular compartments through click chemistry reactions with azide-bearing biomolecules. This targeted localization can enhance the compound’s efficacy and reduce off-target effects. Additionally, the formation of stable protein conjugates can influence the compound’s distribution within the cell .
Subcellular Localization
The subcellular localization of This compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the propargyl group can facilitate localization to specific organelles through click chemistry reactions with azide-bearing biomolecules. This targeted localization can enhance the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-Propargyl involves the introduction of a propargyl group into a PEG-based structure. The sulfur acetyl group is typically introduced through a reaction with an acetylating agent. The propargyl group can be added via nucleophilic substitution reactions involving propargyl halides or propargyl esters .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group formed after deprotection of the sulfur acetyl group can undergo oxidation to form disulfides.
Reduction: The sulfur acetyl group can be reduced to form a free thiol group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, particularly in the presence of azide-bearing compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Copper(I) catalysts for azide-alkyne Click Chemistry.
Major Products Formed:
Disulfides: from oxidation reactions.
Thiol compounds: from reduction reactions.
Triazole linkages: from substitution reactions involving azides.
Scientific Research Applications
Chemistry: S-acetyl-PEG4-Propargyl is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology: In biological research, it is used for the modification of biomolecules, enhancing their solubility and stability .
Medicine: The compound is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: In industrial applications, it is used in the production of advanced materials and coatings, providing improved properties such as hydrophilicity and biocompatibility .
Comparison with Similar Compounds
SATA (N-Succinimidyl S-acetylthioacetate): Contains a similar sulfur acetyl group but lacks the PEG and propargyl moieties.
PEG-NHS Ester: A PEG-based compound with an amine-reactive NHS ester group.
Uniqueness: S-acetyl-PEG4-Propargyl is unique due to its combination of a sulfur acetyl group and a propargyl moiety, which allows for versatile chemical modifications through both thiol and Click Chemistry reactions. The PEG linker enhances water solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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